molecular formula C8H9Cl2N3 B6215897 2-(1H-pyrazol-4-yl)pyridine dihydrochloride CAS No. 2742657-02-7

2-(1H-pyrazol-4-yl)pyridine dihydrochloride

Cat. No.: B6215897
CAS No.: 2742657-02-7
M. Wt: 218.08 g/mol
InChI Key: SYGZJFQCVIFRJG-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-4-yl)pyridine dihydrochloride is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of both nitrogen-containing rings in its structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-4-yl)pyridine dihydrochloride typically involves the reaction of 2,4-pyridinedione with hydrazine under acidic conditions . This reaction leads to the formation of the pyrazole ring fused to the pyridine ring. The process can be optimized by adjusting the reaction temperature, solvent, and catalyst to achieve higher yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher throughput. The use of automated systems also minimizes human error and enhances safety during production .

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-4-yl)pyridine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the pyrazole ring are replaced by other functional groups[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products[3][3].

Major Products Formed

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrazole-pyridine compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals[3][3].

Mechanism of Action

The mechanism by which 2-(1H-pyrazol-4-yl)pyridine dihydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, the compound can bind to metal ions, altering their availability and activity. This binding can affect various biochemical pathways, leading to changes in cellular functions . The compound’s ability to participate in redox reactions also plays a role in its mechanism of action, influencing oxidative stress and related processes .

Comparison with Similar Compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1H-pyrazol-4-yl)pyridine dihydrochloride involves the reaction of 4-chloropyridine with hydrazine hydrate to form 4-pyridylhydrazine. This intermediate is then reacted with 1-chloro-1H-pyrazole to form the final product.", "Starting Materials": [ "4-chloropyridine", "hydrazine hydrate", "1-chloro-1H-pyrazole" ], "Reaction": [ "Step 1: 4-chloropyridine is reacted with hydrazine hydrate in ethanol at reflux temperature to form 4-pyridylhydrazine.", "Step 2: 4-pyridylhydrazine is then reacted with 1-chloro-1H-pyrazole in ethanol at reflux temperature to form 2-(1H-pyrazol-4-yl)pyridine dihydrochloride.", "Step 3: The product is isolated by filtration and washed with ethanol and diethyl ether." ] }

CAS No.

2742657-02-7

Molecular Formula

C8H9Cl2N3

Molecular Weight

218.08 g/mol

IUPAC Name

2-(1H-pyrazol-4-yl)pyridine;dihydrochloride

InChI

InChI=1S/C8H7N3.2ClH/c1-2-4-9-8(3-1)7-5-10-11-6-7;;/h1-6H,(H,10,11);2*1H

InChI Key

SYGZJFQCVIFRJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CNN=C2.Cl.Cl

Purity

95

Origin of Product

United States

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